molecular formula C8H4BrF5O B1390237 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 954236-03-4

2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1390237
CAS No.: 954236-03-4
M. Wt: 291.01 g/mol
InChI Key: HAZRZLQTNWLTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
  • 2-Bromo-1-(difluoromethoxy)-5-(trifluoromethyl)benzene
  • 2-Bromo-1-(difluoromethoxy)-6-(trifluoromethyl)benzene

Uniqueness

2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of both difluoromethoxy and trifluoromethyl groups can enhance its stability and reactivity, providing advantages in various applications .

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZRZLQTNWLTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669672
Record name 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954236-03-4
Record name 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.